molecular formula C22H19ClN4O2 B14926673 N-(3-chlorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(3-chlorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14926673
M. Wt: 406.9 g/mol
InChI Key: YRLGPLDPPREUCH-UHFFFAOYSA-N
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Description

N~4~-(3-Chlorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system, and is substituted with chlorophenyl and methoxyphenyl groups, making it a molecule of interest for medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-chlorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and pyridine derivatives, under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the carboxylic acid derivative with an amine in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Flow Chemistry: Implementing continuous flow reactors to improve scalability and safety.

    Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3-chlorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation Products: Hydroxylated or carbonyl derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~4~-(3-chlorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigating its interaction with biological targets such as enzymes or receptors.

    Material Science: Exploring its properties as a building block for advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N4-(3-chlorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by:

    Binding to Enzymes or Receptors: Modulating their activity through competitive or non-competitive inhibition.

    Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N~4~-(3-Chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Lacks the methoxyphenyl group.

    N~4~-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Lacks the chlorophenyl group.

Uniqueness

N~4~-(3-chlorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which may confer distinct electronic and steric properties, enhancing its potential as a versatile compound in various applications.

Properties

Molecular Formula

C22H19ClN4O2

Molecular Weight

406.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-6-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H19ClN4O2/c1-13-20-18(22(28)24-16-8-5-7-15(23)11-16)12-19(25-21(20)27(2)26-13)14-6-4-9-17(10-14)29-3/h4-12H,1-3H3,(H,24,28)

InChI Key

YRLGPLDPPREUCH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NC4=CC(=CC=C4)Cl)C

Origin of Product

United States

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